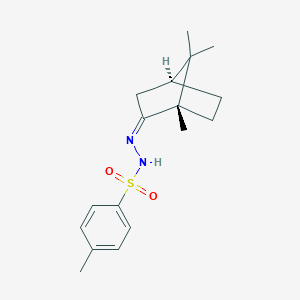
(1S)-(-)-Camphor p-tosylhydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S)-(-)-Camphor p-tosylhydrazone, also known as CTH, is a chiral auxiliary compound that has been extensively used in organic chemistry. It is a white crystalline solid with a molecular weight of 329.43 g/mol and a melting point of 184-187 °C. CTH is widely used as a chiral auxiliary in asymmetric synthesis and has gained significant attention in recent years due to its unique properties.
Wirkmechanismus
The mechanism of action of (1S)-(-)-Camphor p-tosylhydrazone involves the formation of a diastereomeric complex between the chiral auxiliary and the substrate. This complex undergoes a range of reactions, including nucleophilic addition, reduction, and oxidation, to give the desired product. The use of (1S)-(-)-Camphor p-tosylhydrazone as a chiral auxiliary enhances the selectivity of these reactions, enabling the production of enantiomerically pure compounds.
Biochemische Und Physiologische Effekte
(1S)-(-)-Camphor p-tosylhydrazone has no known biochemical or physiological effects. It is a synthetic compound that is used solely as a chiral auxiliary in organic chemistry.
Vorteile Und Einschränkungen Für Laborexperimente
The use of (1S)-(-)-Camphor p-tosylhydrazone as a chiral auxiliary has several advantages. It is a readily available and inexpensive compound that is easy to synthesize. (1S)-(-)-Camphor p-tosylhydrazone also exhibits high enantiomeric purity, which simplifies the synthesis of enantiomerically pure compounds. However, the use of (1S)-(-)-Camphor p-tosylhydrazone also has some limitations. It is not suitable for all types of reactions, and its use may result in low yields or selectivity in some cases.
Zukünftige Richtungen
For research include the development of new synthetic methods for (1S)-(-)-Camphor p-tosylhydrazone and the exploration of its use in new types of reactions. Additionally, the use of (1S)-(-)-Camphor p-tosylhydrazone in the synthesis of complex natural products and pharmaceuticals is an area of active research. The development of new chiral ligands and catalysts based on (1S)-(-)-Camphor p-tosylhydrazone is also an area of interest. Overall, the use of (1S)-(-)-Camphor p-tosylhydrazone as a chiral auxiliary is likely to continue to be an important tool in organic chemistry research.
Synthesemethoden
The synthesis of (1S)-(-)-Camphor p-tosylhydrazone involves the reaction between camphor and p-toluenesulfonyl hydrazide in the presence of a catalytic amount of acid. The reaction proceeds through the formation of an imine intermediate, which is then reduced to give the desired product. The use of (1S)-(-)-Camphor p-tosylhydrazone as a chiral auxiliary is highly advantageous due to its ease of synthesis and high enantiomeric purity.
Wissenschaftliche Forschungsanwendungen
(1S)-(-)-Camphor p-tosylhydrazone has been extensively used in asymmetric synthesis as a chiral auxiliary. It has been employed in the synthesis of a wide range of chiral compounds, including natural products, pharmaceuticals, and agrochemicals. (1S)-(-)-Camphor p-tosylhydrazone has also been used in the synthesis of chiral ligands and catalysts for asymmetric transformations. The use of (1S)-(-)-Camphor p-tosylhydrazone as a chiral auxiliary has significantly simplified the synthesis of chiral compounds and has enabled the production of enantiomerically pure compounds.
Eigenschaften
CAS-Nummer |
123408-99-1 |
|---|---|
Produktname |
(1S)-(-)-Camphor p-tosylhydrazone |
Molekularformel |
C17H24N2O2S |
Molekulargewicht |
320.5 g/mol |
IUPAC-Name |
4-methyl-N-[(Z)-[(1S,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene]amino]benzenesulfonamide |
InChI |
InChI=1S/C17H24N2O2S/c1-12-5-7-14(8-6-12)22(20,21)19-18-15-11-13-9-10-17(15,4)16(13,2)3/h5-8,13,19H,9-11H2,1-4H3/b18-15-/t13-,17+/m0/s1 |
InChI-Schlüssel |
DPXSCASCDWIKEX-TZZOIZJYSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C\2/C[C@@H]3CC[C@]2(C3(C)C)C |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=C2CC3CCC2(C3(C)C)C |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=C2CC3CCC2(C3(C)C)C |
Piktogramme |
Irritant |
Synonyme |
(1S)-(-)-CAMPHOR P-TOSYLHYDRAZONE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



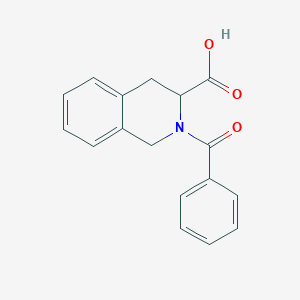
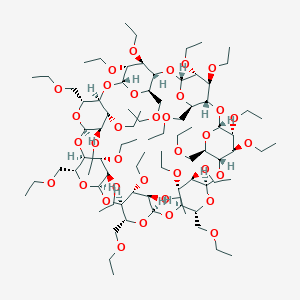
![(2S)-5-amino-2-[[2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]acetyl]amino]-5-oxopentanoic acid](/img/structure/B56180.png)
![2,6-Bis[(dimethylamino)methyl]pyridin-3-ol](/img/structure/B56189.png)
![N'-[[2-[[18-Hydroxy-34-(1-hydroxyethyl)-23,31-dimethyl-15,21,24,26,29,32,35-heptaoxo-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-28-yl]methyl]-2-methyl-1,3-dithiolan-4-yl]methyl]-N-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexyl]butanediamide](/img/structure/B56190.png)
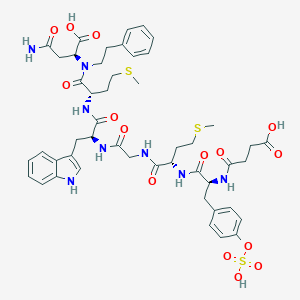

![2,9-Diazapentacyclo[8.4.0.03,8.04,6.05,7]tetradeca-1(14),2,8,10,12-pentaene](/img/structure/B56194.png)
![(1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-one](/img/structure/B56195.png)
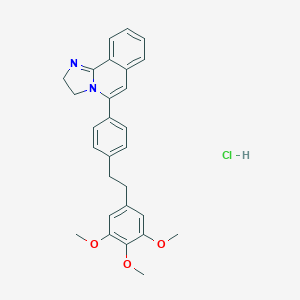

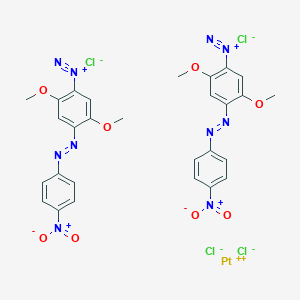
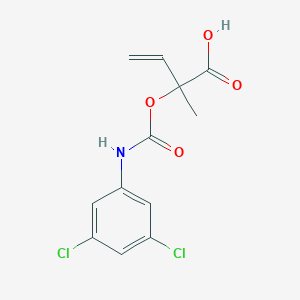
![[(6S,7S,13S,17S)-6-[(6S,7S,13S,17S)-17-acetyloxy-13-methyl-3-oxo-7-prop-2-enyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]-13-methyl-3-oxo-7-prop-2-enyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B56212.png)